molecular formula C17H16ClN3O3S B2997737 4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione CAS No. 901868-64-2

4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B2997737
CAS No.: 901868-64-2
M. Wt: 377.84
InChI Key: JLULHWWXSSHIPP-UHFFFAOYSA-N
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Description

4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and thione groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple stepsThe final step involves the formation of the thione group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need aprotic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chloro or methoxy positions .

Scientific Research Applications

4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxyquinazoline: Lacks the thione group but has similar structural features.

    4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline: Similar structure but without the thione group.

Uniqueness

The presence of the thione group in 4-[(3-chloro-4-methoxyphenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its applications and potential effects .

Properties

IUPAC Name

4-(3-chloro-4-methoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-22-13-5-4-9(6-11(13)18)19-16-10-7-14(23-2)15(24-3)8-12(10)20-17(25)21-16/h4-8H,1-3H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLULHWWXSSHIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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